(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C13H10Cl2O4S and a molecular weight of 333.18 g/mol. This compound is characterized by the presence of both chlorophenyl and methoxybenzenesulfonate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2-chlorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Sulfinate or thiol derivatives from the sulfonate group.
Scientific Research Applications
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl) (2-chlorophenyl)methanone: Similar in structure but contains an amino group instead of a methoxy group.
2-Chloro-5-methylphenol: Similar in structure but contains a methyl group instead of a methoxy group.
Uniqueness
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of both chlorophenyl and methoxybenzenesulfonate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
(2-chlorophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-12-7-6-9(14)8-13(12)20(16,17)19-11-5-3-2-4-10(11)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUHBHHJNHMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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